
2-(4-吡啶基)-1,3,5-三嗪
描述
2-(4-Pyridinyl)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with a pyridinyl group
科学研究应用
2-(4-Pyridinyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
Target of Action
Compounds with similar structures, such as pyridinyl-triazole derivatives, have been shown to interact with various targets, including angiogenesis signaling pathways
Mode of Action
It’s worth noting that similar compounds, such as pyridinyl-triazole derivatives, have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with their targets, leading to changes in cellular processes and functions . The exact interaction of 2-(4-Pyridinyl)-1,3,5-triazine with its targets remains to be elucidated.
Biochemical Pathways
For instance, pyridinyl-triazole derivatives have been found to regulate angiogenesis signaling pathways
Result of Action
Related compounds, such as pyridinyl-triazole derivatives, have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds have been found to have promising effects in suppressing human microglia cells and reducing the expression of certain markers in human neuronal cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridinyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-cyanopyridine with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. This method yields the desired triazine compound with high purity.
Industrial Production Methods
Industrial production of 2-(4-Pyridinyl)-1,3,5-triazine often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(4-Pyridinyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(4-Pyridinyl)-1,3,5-triazine: Unique due to its specific substitution pattern and electronic properties.
2-(3-Pyridinyl)-1,3,5-triazine: Similar structure but different substitution position, leading to distinct reactivity and applications.
2-(2-Pyridinyl)-1,3,5-triazine:
Uniqueness
2-(4-Pyridinyl)-1,3,5-triazine stands out due to its specific electronic configuration and the ability to participate in a wide range of chemical reactions. Its unique structure makes it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-pyridin-4-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-9-4-2-7(1)8-11-5-10-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOYLHDSLIUMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376225 | |
| Record name | 2-(4-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68847-44-9 | |
| Record name | 2-(4-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


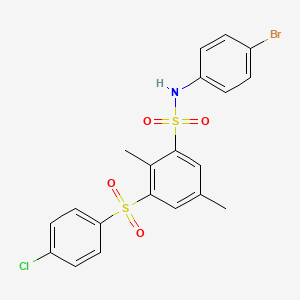

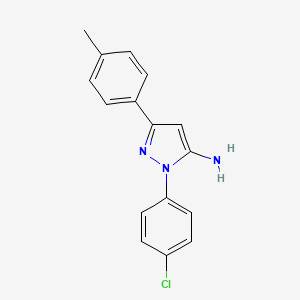
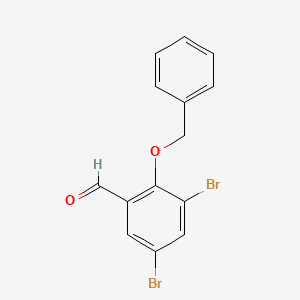
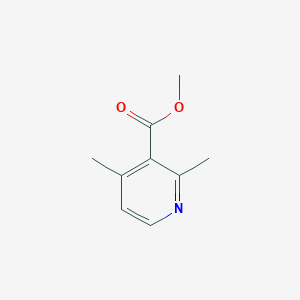

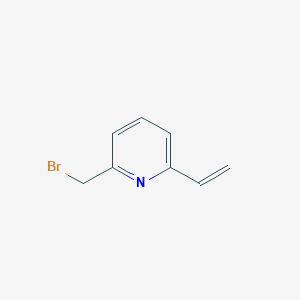

![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)
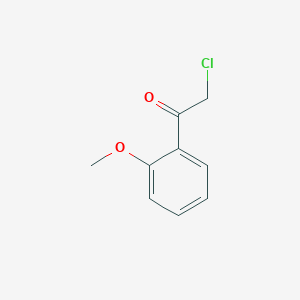
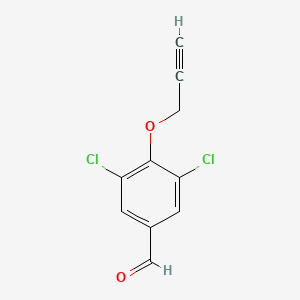
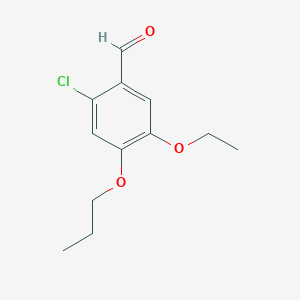
![2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B1620597.png)
